REACTION_CXSMILES
|
C([N:4]([CH2:8]C)C(C)C)(C)C.[Br:10][C:11]1[S:15][CH:14]=[C:13](C(O)=O)[CH:12]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])C=CC=CC=1.[NH3:36]>O1CCOCC1>[Br:10][C:11]1[S:15][CH:14]=[C:13]([NH:36][C:8]([NH2:4])=[O:26])[CH:12]=1
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0.207 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CS1)C(=O)O
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 85 for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
30 min's later, the solvents was removed
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel chromography with CH2Cl2/MeOH combinations
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CS1)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.072 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |